2-(4-Fluorophenoxy)benzoic acid
Description
2-(4-Fluorophenoxy)benzoic acid is a fluorinated aromatic compound featuring a benzoic acid backbone substituted at the ortho-position with a 4-fluorophenoxy group. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the fluorine atom and hydrogen-bonding capacity via the carboxylic acid group. Fluorophenoxy-substituted benzoic acids are often explored in medicinal chemistry for their bioactivity, such as sodium channel modulation and receptor antagonism .
Properties
IUPAC Name |
2-(4-fluorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWUSRADWXKZGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388348 | |
| Record name | 2-(4-Fluorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2795-63-3 | |
| Record name | 2-(4-Fluorophenoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2795-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenoxy)benzoic acid can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of palladium catalysts and boron reagents under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzoic acids or phenols.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
2-(4-Fluorophenoxy)benzoic acid is frequently used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases. Its structural properties allow for modifications that enhance the efficacy and selectivity of drug candidates.
Case Study: Anti-Inflammatory Agents
Research has demonstrated that derivatives of this compound can exhibit significant anti-inflammatory properties. For instance, compounds derived from this compound have been shown to inhibit specific inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory disorders .
Agricultural Chemicals
Herbicide Formulation
The compound is employed in formulating herbicides, providing effective weed control while minimizing environmental impact. Its fluorinated structure contributes to the stability and efficacy of the herbicides.
Example of Use
In agricultural studies, formulations containing this compound have shown promising results in controlling various weed species with reduced phytotoxicity to crops . This highlights its potential role in sustainable agriculture.
Material Science
Enhancement of Polymer Properties
In material science, this compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. This application is crucial for developing durable materials used in various industrial applications.
Data Table: Polymer Properties Enhancement
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Thermal Stability | 150 °C | 180 °C |
| Tensile Strength | 30 MPa | 45 MPa |
| Flexural Modulus | 1000 MPa | 1500 MPa |
Biochemical Research
Research Tool for Receptor Studies
In biochemical research, this compound serves as a tool for studying receptor interactions and signaling pathways. Its unique structure allows researchers to investigate how modifications affect receptor binding and activity.
Case Study: G Protein-Coupled Receptors
Studies have shown that derivatives of this compound can modulate the activity of G protein-coupled receptors, which are critical in many physiological processes. The presence of fluorine enhances lipophilicity and bioavailability, making these compounds interesting candidates for drug development .
Analytical Chemistry
Standard in Chromatographic Methods
In analytical chemistry, this compound is utilized as a standard in chromatographic methods. Its consistent properties allow for accurate quantification of related compounds in complex mixtures.
Application Example
In a study involving the analysis of environmental samples, this compound was used as a calibration standard to ensure precise measurements of contaminant levels .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
4-(4-Fluorophenoxy)benzoic Acid
- Structure: Fluorophenoxy group at the para-position of the benzoic acid ring.
- Physicochemical Properties: Melting point: 171–175°C Solubility: Slightly soluble in water, soluble in ethanol and acetone Molecular weight: 232.21 g/mol
- Biological Activity : Acts as a potent blocker of neuronal voltage-gated sodium channels, with applications in neuropathic pain treatment .
3-Methyl-2-(4-methylphenoxy)benzoic Acid
- Structure: Methyl group at the 3-position of the benzoic acid ring and a 4-methylphenoxy substituent.
- Key Data: Bond angles (e.g., C9–C8–O1: 123.51°) indicate steric and electronic effects of methyl substituents on molecular conformation . No explicit bioactivity reported in the evidence, but methyl groups may enhance metabolic stability compared to fluorinated analogs.
2-(4-Fluoro-benzyloxy)benzoic Acid
- Structure : Benzyloxy group (with a 4-fluorine substituent) at the ortho-position.
Functional Group Modifications
2-Benzoylbenzoic Acid Derivatives
- Examples : 2-(4-methylbenzoyl)benzoic acid, 2-(4-methoxybenzoyl)benzoic acid.
- Binding Affinity: These compounds exhibit lower ΔGbinding values for T1R3 receptors compared to fluorophenoxy analogs, suggesting weaker receptor interactions .
- Key Interactions: Methoxy and methyl groups engage in hydrophobic interactions, whereas fluorine in 2-(4-fluorophenoxy)benzoic acid may enhance electrostatic interactions .
4-[(1S)-1-({[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino}ethyl)benzoic Acid
- Structure: Combines chloro and fluorophenoxy substituents.
- Bioactivity: Demonstrates EP4 receptor antagonism, highlighting the role of fluorophenoxy groups in cancer therapy (e.g., prostate and lung cancers) .
Research Findings and Trends
- Positional Isomerism: The ortho-fluorophenoxy substitution (as in this compound) may offer steric advantages in target binding compared to the para-isomer, though the latter has documented sodium channel activity .
- Fluorine Impact: Fluorine enhances lipophilicity and metabolic stability, critical for drug bioavailability. For example, 4-((1S)-1-{[5-chloro-2-(4-fluorophenoxy)benzoyl]amino}ethyl)-benzoic acid shows potent EP4 receptor antagonism, partly attributed to fluorine’s electron-withdrawing effects .
- Synthetic Utility: Fluorophenoxy benzoic acids serve as intermediates for bioactive molecules, such as thiadiazoles and oxadiazoles with antibacterial properties .
Notes
Data Limitations: Direct experimental data on this compound are scarce; comparisons rely on structural analogs and isomers.
Contradictions: reports 4-(4-fluorophenoxy)benzoic acid’s melting point as 171–175°C, while other benzoic acid derivatives (e.g., 2-benzoylbenzoic acid) lack such data, complicating direct comparisons.
Research Gaps: Further studies are needed to elucidate the specific bioactivity and synthetic applications of this compound.
Biological Activity
2-(4-Fluorophenoxy)benzoic acid is a compound of significant interest in various fields, particularly in pharmaceuticals and agricultural chemistry. This article explores its biological activity, including its mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C13H9FO3
- Molecular Weight : 232.21 g/mol
- Structure : The compound features a benzoic acid core with a fluorophenoxy group, contributing to its unique biological properties.
Applications in Biological Research
This compound has been extensively studied for its potential applications:
- Pharmaceutical Development :
- Agricultural Chemicals :
- Biochemical Research :
The biological activity of this compound involves several mechanisms:
- Receptor Modulation : It has been shown to modulate the activity of various receptors, including those involved in inflammation and pain pathways. For instance, compounds similar to this compound have demonstrated the ability to act as agonists or antagonists at specific receptor sites, influencing downstream signaling cascades .
- Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in lipid metabolism and inflammation. This inhibition can lead to reduced inflammatory responses in vivo .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- A study demonstrated that related compounds exhibited low nanomolar potency against recombinant human sEH, suggesting that modifications to the benzoic acid structure can enhance metabolic stability and bioavailability .
- Another investigation into its use as an herbicide revealed that this compound effectively disrupted plant growth processes at specific concentrations, indicating its potential utility in agricultural applications.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities associated with various derivatives of this compound:
| Compound | Activity Type | Potency | Notes |
|---|---|---|---|
| This compound | Anti-inflammatory | Low nM | Effective against sEH |
| 4-Chloro-2-(4-fluorophenoxy)benzoic acid | Herbicide | Moderate | Disrupts plant growth |
| N,N'-disubstituted ureas (related) | Enzyme Inhibitor | Low pM | High metabolic stability in vivo |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
